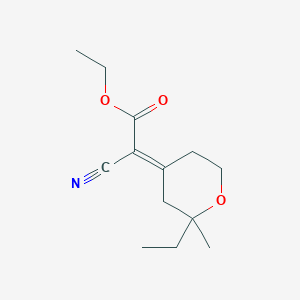

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is a highly functionalized molecule that is part of a broader class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific compound is characterized by the presence of a cyano group, an ethyl group, and a substituted tetrahydro-4H-pyran ring.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been reported through a smooth reaction involving ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, triphenylphosphine, and dialkyl acetylenedicarboxylates via an intramolecular Wittig reaction. These reactions lead to the formation of spiro-cyclobutene derivatives, which then undergo electrocyclic ring opening to produce electron-deficient 1,3-dienes. These dienes spontaneously cyclize to form 2H-pyran derivatives .

Molecular Structure Analysis

While the exact molecular structure of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate is not provided, related compounds have been characterized. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, revealing that it crystallizes in the space group Pbca. The compound exists as the enamine tautomer in the solid state, with specific bond distances measured for the C=C and C–N bonds .

Chemical Reactions Analysis

The title compound, 3-cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one, was isolated as a by-product from a reaction involving ethyl 2-cyano-3,3-bis(methylthio)acrylate and acetophenone. This indicates that compounds within this class can participate in complex reaction pathways, leading to the formation of by-products with distinct structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate are not directly reported. However, the properties of similar compounds can provide insights. For example, the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was studied, showing distinct inhibition of cancer cell proliferation, which suggests potential biological activity and solubility characteristics relevant to pharmaceutical applications . Additionally, the diastereoselective synthesis of related Z-2-(cyanoethoxycarbonyl)methylene-2H-pyran derivatives has been achieved, indicating that stereochemistry plays a significant role in the chemical behavior of these compounds .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl (2E)-2-cyano-2-(2-ethyl-2-methyloxan-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-13(3)8-10(6-7-17-13)11(9-14)12(15)16-5-2/h4-8H2,1-3H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSWVPPKUVBGBT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=C(C#N)C(=O)OCC)CCO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C/C(=C(\C#N)/C(=O)OCC)/CCO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-cyano(2-ethyl-2-methyltetrahydro-4H-pyran-4-ylidene)ethanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)